Benzo[d]isothiazol-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]isothiazol-5-yl benzoate is a chemical compound with the molecular formula C14H9NO2S It is a derivative of benzo[d]isothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-5-yl benzoate typically involves the reaction of benzo[d]isothiazole derivatives with benzoic acid or its derivatives. One common method is the esterification of benzo[d]isothiazol-5-ol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert the compound into its corresponding this compound alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: this compound oxides.
Reduction: this compound alcohols.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzo[d]isothiazol-5-yl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Benzo[d]isothiazol-5-yl benzoate can be compared with other similar compounds, such as:
Benzo[d]isothiazole: The parent compound, which lacks the benzoate ester group.
Benzo[d]thiazole: A related compound with a sulfur atom in a different position.
Benzothiazole: Another sulfur-containing heterocycle with different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Benzo[d]isothiazol-5-yl benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antiviral activities, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety attached to a benzo[d]isothiazole ring. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]isothiazole exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | Mycobacterium smegmatis | 0.25 µg/mL |
4b | M. tuberculosis | 0.5 µg/mL |
5a | Staphylococcus aureus | 2.0 µg/mL |
In a study evaluating the activity against mycobacterial strains, it was found that the N-acyl derivatives showed promising results, with compound 4a exhibiting superior activity compared to standard treatments like BTZ043 .
Anticancer Activity
The anticancer potential of benzo[d]isothiazole derivatives has also been explored. A study highlighted that these compounds inhibited the growth of leukemia cell lines, demonstrating cytotoxicity with a CC50 (concentration causing 50% cell death) ranging from 4 to 9 µM .
Case Study: Cytotoxicity Evaluation
In vitro tests were conducted on various cancer cell lines:
Cell Line | CC50 (µM) | Activity Description |
---|---|---|
MT-4 (HIV-1) | 4 | Significant cytotoxicity observed |
K562 (Leukemia) | 6 | Inhibition of proliferation |
MCF-7 (Breast) | 8 | Moderate antiproliferative effects |
These findings indicate that benzo[d]isothiazole derivatives could serve as lead compounds in developing new anticancer therapies.
Antiviral Activity
Emerging research has identified the antiviral properties of benzisothiazolone derivatives against HIV-1. Two compounds from this class demonstrated effective inhibition of reverse transcriptase with IC50 values below 3 µM, indicating their potential as antiviral agents .
Structure-Activity Relationship
A limited structure-activity relationship analysis revealed that modifications to the benzisothiazolone core significantly impacted antiviral efficacy. The presence of specific substituents on the benzene ring was correlated with increased activity against viral replication.
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for further research in medicinal chemistry. Its antimicrobial, anticancer, and antiviral properties warrant additional studies to elucidate mechanisms of action and optimize its therapeutic potential.
Future research should focus on:
- In vivo Studies : To assess the efficacy and safety in animal models.
- Mechanistic Studies : To understand how these compounds interact at the molecular level with their biological targets.
- Formulation Development : To enhance bioavailability and therapeutic index.
Properties
Molecular Formula |
C14H9NO2S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1,2-benzothiazol-5-yl benzoate |
InChI |
InChI=1S/C14H9NO2S/c16-14(10-4-2-1-3-5-10)17-12-6-7-13-11(8-12)9-15-18-13/h1-9H |
InChI Key |
AYFORPZBDJCJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)SN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.